molecular formula C17H17N3O B1681492 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine CAS No. 172747-50-1

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine

Cat. No. B1681492
CAS RN: 172747-50-1
M. Wt: 279.34 g/mol
InChI Key: MYKGURNPAUBQLJ-UHFFFAOYSA-N
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Description

Imidazole and pyridine are both important heterocyclic compounds. Imidazole is a planar five-membered ring which is notable for being a part of the amino acid histidine and the biologically important molecules like purines. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of imidazole and pyridine derivatives can be complex and varied. The methods often involve multi-step processes and the use of various reagents . Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

Imidazole and pyridine rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine” can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties can provide important information about how the compound behaves under different conditions.

Scientific Research Applications

Synthesis and Optical Properties

A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, including compounds similar to 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine, revealed high yields through a one-pot, three-component condensation process. These compounds demonstrated significant Stokes' shift ranges and varying quantum yields, indicating their potential as low-cost luminescent materials for various applications (Volpi et al., 2017).

Antitumor Activity

Research into selenylated imidazo[1,2-a]pyridines, structurally related to the compound , showed promising activity against breast cancer cells. These compounds inhibited cell proliferation, induced DNA cleavage, and led to apoptosis, underscoring their potential as antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Light-Emitting Electrochemical Cells

A study on the application of a pyridilimidazo[1,5-a]pyridine family molecule, which shares a similar structure with the compound of interest, in light-emitting electrochemical cells (LECs) highlighted its potential. The compound exhibited excellent redox properties and a high photoluminescence quantum yield, suggesting its utility in developing small-molecule-based LECs (Fresta et al., 2018).

Synthesis of Imidazo[1,2-a]pyridines

Another study demonstrated the synthesis of imidazo[1,2-a]pyridines and indoles through the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, showcasing the versatility of this chemical scaffold in creating compounds with potential biological activity (Khalafy et al., 2002).

Photophysical Properties

Investigations into the photophysical characteristics of compounds similar to 4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine have elucidated their potential in applications requiring excited state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes. These properties are crucial for the development of photofunctional materials (Behera et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can include binding to specific receptors or enzymes, inhibiting or promoting certain biochemical pathways, or interacting with DNA or RNA .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems . This can include toxicity, flammability, reactivity, and environmental impact.

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and areas of scientific interest .

properties

IUPAC Name

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKGURNPAUBQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
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4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine
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Reactant of Route 6
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine

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